molecular formula C16H14N2O3S B1682126 Valdecoxib CAS No. 181695-72-7

Valdecoxib

Cat. No.: B1682126
CAS No.: 181695-72-7
M. Wt: 314.4 g/mol
InChI Key: LNPDTQAFDNKSHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Valdecoxib can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-3-phenylisoxazole with benzenesulfonyl chloride in the presence of a base such as pyridine. This reaction forms the sulfonamide linkage, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Valdecoxib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Osteoarthritis and Rheumatoid Arthritis

Valdecoxib has shown significant efficacy in the management of osteoarthritis and rheumatoid arthritis. Clinical studies demonstrate that it provides substantial relief from pain and improves function in patients with these conditions.

  • Efficacy : In a study involving over 4,000 patients, this compound was found to be significantly more effective than placebo for treating rheumatoid arthritis and osteoarthritis symptoms . The drug's efficacy was comparable to that of naproxen and diclofenac in several trials .
Study TypeDosage (mg)OutcomeReference
Randomized Controlled Trial10-40Significant improvement in ACR-20 response
Multicenter Trial20-40Comparable efficacy to diclofenac
Safety StudyN/ALower gastroduodenal ulcer rates

Primary Dysmenorrhea

This compound is effective for managing moderate to severe menstrual pain. Studies indicate that it provides rapid relief compared to placebo and is well-tolerated by patients.

  • Efficacy : A study comparing this compound with naproxen sodium showed that both medications were effective; however, patient satisfaction was higher with this compound .
Study TypeDosage (mg)OutcomeReference
Randomized Controlled Trial20-40Significant reduction in pain scores
Comparative StudyN/AHigher patient satisfaction than placebo

Chronic Low Back Pain

This compound has been evaluated for its effectiveness in treating chronic low back pain. Results indicate that it provides rapid and consistent pain relief.

  • Efficacy : In a randomized controlled trial, patients receiving this compound reported significantly lower pain levels compared to those receiving placebo .
Study TypeDosage (mg)OutcomeReference
Randomized Controlled Trial40Rapid relief within one week
Longitudinal StudyN/AImproved function and reduced disability

Safety Profile

While this compound is generally well-tolerated, it is associated with certain adverse effects. The most common side effects include gastrointestinal disturbances, skin reactions, and potential cardiovascular risks. Notably, it does not inhibit platelet function, which can be advantageous for patients at risk of bleeding .

Mechanism of Action

Valdecoxib exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin H2, a precursor of prostaglandins and thromboxanes, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of these inflammatory mediators, thereby alleviating pain and inflammation . Unlike non-selective NSAIDs, this compound does not inhibit COX-1, which helps to minimize gastrointestinal side effects .

Comparison with Similar Compounds

Valdecoxib belongs to the class of selective COX-2 inhibitors, also known as coxibs. Similar compounds include:

    Celecoxib: Another selective COX-2 inhibitor used for similar indications. Unlike this compound, celecoxib remains on the market.

    Rofecoxib: A highly selective COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.

    Etoricoxib: A selective COX-2 inhibitor with a similar mechanism of action, used in some countries for the treatment of arthritis and pain.

    Parecoxib: A prodrug of this compound, used for postoperative pain management

Uniqueness of this compound: this compound was noted for its high selectivity for COX-2, which contributed to its potent anti-inflammatory and analgesic effects. its withdrawal from the market highlights the importance of balancing efficacy with safety in drug development .

Biological Activity

Valdecoxib is a selective nonsteroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase-2 (COX-2), an enzyme responsible for the formation of prostaglandins involved in inflammation and pain. This article reviews the biological activity of this compound, focusing on its pharmacological properties, efficacy in clinical settings, and potential adverse effects.

This compound exhibits its anti-inflammatory and analgesic effects primarily through the selective inhibition of COX-2. This selectivity allows it to reduce inflammation and pain with a lower risk of gastrointestinal side effects commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. The inhibitory potency of this compound for COX-2 is significantly higher than for COX-1, with reported IC50 values of 0.005 µM for COX-2 and 150 µM for COX-1, indicating a very high selectivity for COX-2 inhibition .

Pharmacokinetics

This compound has an absolute bioavailability of approximately 83% following oral administration, reaching peak plasma concentrations within about 3 hours. The drug undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4 and CYP2C9) and exhibits a volume of distribution of approximately 86 L .

Rheumatoid Arthritis

A randomized controlled trial compared the efficacy of this compound with naproxen (a conventional NSAID) and placebo in treating rheumatoid arthritis (RA). The study included multiple doses of this compound (10 mg, 20 mg, and 40 mg) over a 12-week period. Results indicated that all doses of this compound produced significant improvements in the American College of Rheumatology Responder Index (ACR-20) compared to placebo, with no significant differences in efficacy between the doses or when compared to naproxen .

Table 1: Efficacy Results from RA Study

TreatmentACR-20 Response Rate (%)p-value vs Placebo
This compound 10 mg60<0.01
This compound 20 mg62<0.01
This compound 40 mg61<0.01
Naproxen63<0.01
Placebo30-

Postoperative Pain Management

In another study evaluating postoperative pain relief, this compound demonstrated significant analgesic efficacy compared to placebo. The number needed to treat (NNT) for at least 50% pain relief over six hours was calculated as follows:

Table 2: Pain Relief Efficacy

Drug and DosePatients Achieving ≥50% Pain ReliefNNT (95% CI)
This compound 20 mg68% (69/101)1.7 (1.4 to 2.0)
This compound 40 mg73% (204/279)1.6 (1.4 to 1.8)

These results indicate that this compound is effective in managing acute postoperative pain, providing significant relief compared to placebo .

Safety Profile

While this compound is generally well-tolerated, there are concerns regarding its safety profile, particularly regarding cardiovascular risks associated with COX-2 inhibitors. In clinical studies, gastrointestinal adverse events were notably lower with this compound compared to traditional NSAIDs like diclofenac . However, patients should be monitored for cardiovascular events, especially those with pre-existing conditions.

Q & A

Basic Research Question

Q. Q1: What is the molecular mechanism of Valdecoxib as a COX-2 inhibitor, and how does its selectivity compare to other NSAIDs?

Methodological Answer: this compound selectively inhibits COX-2 by binding with a high-affinity dissociation constant (Kd) of 2.6 nM, as demonstrated via saturation binding assays. Its selectivity over COX-1 is quantified by comparing IC50 values: this compound inhibits COX-2-mediated PGE2 production (IC50: 0.89 μM) while showing minimal activity against COX-1-mediated TxB2 synthesis (IC50: 25.4 μM) . Researchers should use in vitro enzyme inhibition assays (e.g., human recombinant COX-1/COX-2 activity tests) and confirm binding kinetics via surface plasmon resonance (SPR) or radioligand displacement studies.

Advanced Research Question

Q. Q2: How can researchers design experiments to evaluate the efficacy and systemic exposure of topical this compound formulations compared to oral administration?

Methodological Answer: To assess topical efficacy, prepare formulations (e.g., Carbopol-based gels) and conduct:

  • Physicochemical testing : pH, spreadability, and drug content uniformity .
  • In vitro diffusion studies : Use Franz diffusion cells with synthetic membranes to measure drug release kinetics.
  • In vivo anti-inflammatory assays : Apply formulations to animal models (e.g., carrageenan-induced paw edema) and compare inflammation suppression to oral this compound. Monitor systemic exposure via HPLC analysis of plasma samples; topical 1% this compound gel showed negligible plasma concentration in rats, unlike oral routes .

Basic Research Question

Q. Q3: What validated assays are used to quantify this compound’s pharmacokinetic properties, such as solubility and absorption?

Methodological Answer:

  • Solubility : Use shake-flask methods under physiologically relevant pH conditions. This compound’s intrinsic solubility is low (10.5% dissolution in 15 minutes), but hydrophilic derivatives (e.g., VALD-HPβCd complexes) improve it to >90% .
  • Absorption : Employ Caco-2 cell monolayers to simulate intestinal permeability or use in situ perfusion models. For topical absorption, quantify drug retention in skin layers via tape-stripping and LC-MS/MS analysis .

Advanced Research Question

Q. Q4: How can researchers resolve contradictions in this compound’s reported efficacy and safety profiles across studies?

Methodological Answer: Contradictions often arise from differences in administration routes or dosage. For example:

  • Efficacy : Topical this compound (1% gel) showed superior hyperalgesia inhibition compared to placebo (p < 0.05) but lower anti-inflammatory effects than rofecoxib gel . Use meta-analysis to compare outcomes across studies, stratifying by formulation type and dosage.
  • Safety : Systemic side effects (e.g., cardiovascular risks) are linked to oral administration. Conduct comparative studies measuring plasma drug levels and clotting times (prothrombin time, bleeding time) to confirm that topical application minimizes systemic exposure .

Advanced Research Question

Q. Q5: What experimental frameworks are recommended for optimizing this compound’s therapeutic window in chronic inflammatory conditions?

Methodological Answer: Adopt the PICO framework (Population: chronic inflammation models; Intervention: this compound formulations; Comparison: standard NSAIDs; Outcome: efficacy/safety ratio) . Key steps:

Dose-response studies : Test this compound concentrations (0.1%–2%) in animal models of arthritis or granuloma formation.

Safety profiling : Measure COX-1/COX-2 inhibition ratios and monitor renal/hepatic biomarkers.

Long-term toxicity : Use repeat-dose dermal toxicity studies (OECD Guideline 410) to assess cumulative effects .

Basic Research Question

Q. Q6: How should researchers validate the purity and identity of this compound in synthesized or reformulated samples?

Methodological Answer:

  • Purity : Use HPLC with UV detection (λ = 254 nm) and compare retention times to USP reference standards.
  • Identity : Perform FTIR spectroscopy to confirm functional groups (e.g., sulfonamide peak at 1150 cm⁻¹) and LC-MS for molecular weight confirmation (314.36 g/mol) .

Advanced Research Question

Q. Q7: What methodologies are critical for assessing this compound’s potential for drug-drug interactions in polypharmacy scenarios?

Methodological Answer:

  • In vitro CYP450 inhibition assays : Screen this compound against CYP2C9 and CYP3A4 isoforms using fluorogenic substrates.
  • Pharmacokinetic modeling : Administer this compound with common co-medications (e.g., warfarin) in animal models and measure AUC changes.
  • Clinical correlation : Use population pharmacokinetics (PopPK) to identify covariates affecting drug exposure in human trials .

Properties

IUPAC Name

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2O3S/c1-11-15(12-7-9-14(10-8-12)22(17,19)20)16(18-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,19,20)
Source PubChem
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InChI Key

LNPDTQAFDNKSHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
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Molecular Formula

C16H14N2O3S
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DSSTOX Substance ID

DTXSID6044226
Record name Valdecoxib
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Molecular Weight

314.4 g/mol
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Physical Description

Solid
Record name Valdecoxib
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Solubility

>47.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in methanol and ethanol; freely soluble in organic solvents and alkaline (pH=12) aqueous solution, Relatively insoluble in water (10 ug/mL) at 25 °C and pH 7
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Vapor Pressure

4.6X10-10 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Both COX-1 and COX-2 catalyze the conversion of arachidonic acid to prostaglandin (PG) H2, the precursor of PGs and thromboxane. Valdecoxib selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, important for the mediation of inflammation and pain. Unlike non-selective NSAIDs, valdecoxib does not inhibit platelet aggregation., Valdecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with antiinflammatory, analgesic, and antipyretic therapeutic effects. It has been proposed that valdecoxib inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in a decreased formation of precursors of prostaglandins. However, unlike most NSAIDs, valdecoxib does not inhibit cyclooxygenase-1 (COX-1) isoenzyme in humans at therapeutic concentrations.
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Color/Form

White crystalline powder

CAS No.

181695-72-7
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Melting Point

160 - 162 °C
Record name Valdecoxib
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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